5-Chloro-2-(methylsulfonyl)pyrimidine
Overview
Description
5-Chloro-2-(methylsulfonyl)pyrimidine: is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: 5-Chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its derivatives have shown promise in inhibiting specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-(methylsulfonyl)pyrimidine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It’s known that reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates form 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under the same conditions .
Result of Action
It’s known that pyrimidine derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of 2-(methylsulfonyl)pyrimidine. One common method includes the reaction of 2-(methylsulfonyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(methylsulfonyl)pyrimidine+SOCl2→this compound+HCl+SO2
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(methylsulfonyl)pyrimidine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(methylsulfonyl)pyrimidine or 5-alkoxy-2-(methylsulfonyl)pyrimidine can be obtained.
Comparison with Similar Compounds
- 2-Chloro-4-(methylsulfonyl)pyrimidine
- 5-Chloro-2-(methylthio)pyrimidine
- 5-Bromo-2-(methylsulfonyl)pyrimidine
Comparison: 5-Chloro-2-(methylsulfonyl)pyrimidine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyrimidine ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, the chlorine atom makes it more reactive towards nucleophiles, while the methylsulfonyl group enhances its solubility and stability.
Properties
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWMTFZGDJZUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369460 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-47-7 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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